5,5'-oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]
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Overview
Description
5,5’-Oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione] is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives, commonly referred to as phthalimides, are significant due to their presence in various natural products and their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the condensation of phthalic anhydride with primary amines. One efficient method to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new C–C bonds and two new C-aryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve the use of phthalic anhydride and primary amines under controlled conditions to ensure high yield and purity. The reaction conditions typically include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5,5’-Oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.
Substitution: Substitution reactions can introduce different substituents to the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly substituted isoindole-1,3-dione derivatives, while reduction reactions can produce simpler, less substituted compounds .
Scientific Research Applications
5,5’-Oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 5,5’-oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. For instance, isoindole-1,3-dione derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The compound’s structure allows it to bind to the active site of COX enzymes, thereby inhibiting their activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Oxybis[2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione]
- 5,5’-Oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- 5,5’-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one)
Uniqueness
5,5’-Oxybis[2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups on the aromatic rings enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-[2-(3-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O7/c1-37-19-7-3-5-17(13-19)31-27(33)23-11-9-21(15-25(23)29(31)35)39-22-10-12-24-26(16-22)30(36)32(28(24)34)18-6-4-8-20(14-18)38-2/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLBCHONHJMNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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